molecular formula C6H2Cl2N2O2S3 B1302052 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride CAS No. 306937-21-3

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

Cat. No.: B1302052
CAS No.: 306937-21-3
M. Wt: 301.2 g/mol
InChI Key: DCLCBWFFYZNVES-UHFFFAOYSA-N
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Description

5-(5-Chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride (CAS 306937-21-3) is a high-value chemical reagent with the molecular formula C6H2Cl2N2O2S3 and a molecular weight of 301.19 g/mol . This compound features a hybrid heterocyclic structure, integrating a chloro-substituted 1,2,4-thiadiazole ring with a thiophene-sulfonyl chloride group. The reactive sulfonyl chloride moiety makes this compound an essential synthetic intermediate, particularly for creating sulfonamide derivatives via reactions with various amines . The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Derivatives of this ring system have demonstrated significant pharmacological properties, including anticonvulsant , antimicrobial , and anticancer activities. The presence of the =N-C-S- moiety and the strong aromaticity of the ring are believed to contribute to high in vivo stability and low toxicity . Furthermore, the mesoionic nature of some 1,3,4-thiadiazole derivatives allows for strong interactions with biomolecules and contributes to good cell permeability, with some analogs capable of crossing the blood-brain barrier for central nervous system (CNS) targets . This makes this compound a particularly valuable building block for researchers developing new therapeutic agents, especially in neuroscientific and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLCBWFFYZNVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370967
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-21-3
Record name 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-chloro-1,2,4-thiadiazole Intermediate

The 1,2,4-thiadiazole ring is commonly prepared via cyclization reactions involving thiosemicarbazide derivatives. Established methods include:

  • Cyclization of thiosemicarbazides : Reaction of substituted thiosemicarbazides with dehydrating agents such as polyphosphoric acid or methane sulfonic acid leads to the formation of 1,2,4-thiadiazole rings in good yields.
  • Halogenation : Introduction of the chlorine atom at the 5-position of the thiadiazole ring is achieved by chlorinating the thiadiazole intermediate or using chlorinated precursors.

These methods provide a robust route to 5-chloro-1,2,4-thiadiazole derivatives, which are essential building blocks for the target compound.

Preparation of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonyl chloride is synthesized by sulfonation of thiophene followed by chlorination:

  • Sulfonation : Thiophene is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 2-position.
  • Chlorination : The sulfonic acid group is converted to sulfonyl chloride using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

This intermediate is reactive and suitable for coupling with the thiadiazole moiety.

Coupling Reaction to Form the Target Compound

The final step involves the reaction of 5-chloro-1,2,4-thiadiazole with thiophene-2-sulfonyl chloride:

  • Reaction conditions : Typically performed in an inert solvent such as dichloromethane at controlled temperatures.
  • Base catalysis : Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated and drive the reaction forward.
  • Purification : The product is isolated by solvent evaporation and purified by recrystallization or chromatography.

This method yields this compound with high purity (≥95%) and reproducible yields.

Process Optimization and Reaction Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Thiadiazole ring formation Thiosemicarbazide + dehydrating agent 80–120 70–85 Polyphosphoric acid or methane sulfonic acid used
Chlorination of thiadiazole Chlorinating agent (e.g., Cl2 or SOCl2) 0–25 75–90 Controlled to avoid over-chlorination
Thiophene sulfonation Chlorosulfonic acid or SO3 0–50 80–90 Sulfonic acid intermediate formed
Conversion to sulfonyl chloride PCl5 or SOCl2 20–60 85–95 Efficient chlorination step
Coupling reaction 5-chloro-1,2,4-thiadiazole + thiophene-2-sulfonyl chloride + triethylamine in DCM 0–25 70–85 Base neutralizes HCl, solvent choice critical

Research Findings and Analytical Data

  • Purity and Characterization : The final compound is characterized by NMR, IR, and mass spectrometry confirming the presence of the sulfonyl chloride group and the chlorinated thiadiazole ring.
  • Yield Optimization : Studies indicate that controlling the molar ratios and reaction temperature during coupling significantly affects yield and purity.
  • Side Reactions : Over-chlorination or incomplete cyclization can lead to impurities; thus, reagent purity and reaction monitoring are critical.

Chemical Reactions Analysis

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds . This reactivity can disrupt normal biological functions and has been exploited in the development of antimicrobial and antiviral agents . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Variations

The compound’s closest analogs differ in the substituents attached to the thiophene or heterocyclic core. Key examples include:

Compound Name Core Structure Substituent Key Applications References
5-(2-Pyridyl)thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride Pyridyl group at position 5 Intermediate for coordination chemistry
5-Phenyl-1,3-thiazole-4-sulfonyl chloride 1,3-Thiazole-4-sulfonyl chloride Phenyl group at position 5 Antitumor sulfonamide derivatives
5-[(Benzoylamino)methyl]thiophene-2-sulfonyl chloride Thiophene-2-sulfonyl chloride Benzoylamino-methyl at position 5 Peptide coupling or drug design
  • Steric Considerations : The thiadiazole ring introduces steric hindrance, which may reduce reactivity toward bulky nucleophiles compared to less hindered analogs like 5-phenyl-1,3-thiazole-4-sulfonyl chloride .

Physicochemical Properties

  • Melting Point : 5-(2-Pyridyl)thiophene-2-sulfonyl chloride has a melting point of 87–89°C, indicative of moderate crystallinity . Data for the target compound are unavailable, but analogous chloro-substituted sulfonyl chlorides typically exhibit higher melting points due to increased polarity.
  • Stability: Sulfonyl chlorides with aromatic heterocycles (e.g., thiazole or thiadiazole) generally require storage at ≤4°C to prevent hydrolysis, as noted for 5-(2-pyridyl)thiophene-2-sulfonyl chloride .

Biological Activity

5-(5-Chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₂Cl₂N₂O₂S₃
  • Molecular Weight : 301.19 g/mol
  • CAS Number : 306937-21-3
  • IUPAC Name : this compound

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiophene derivatives with chlorinated thiadiazole compounds. The structure features a thiophene ring substituted with a sulfonyl chloride group and a chlorinated thiadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 0.78–3.125 µg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
6aS. aureus0.78
6cE. coli1.56
6hS. aureus3.125

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate significant activity, with some compounds achieving IC50 values as low as 10 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4eMCF-710
4iHepG215

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .
  • Disruption of Cell Membranes : The lipophilic nature of the thiophene ring may facilitate the disruption of microbial cell membranes, leading to cell death.
  • Interference with Cellular Signaling : Some derivatives may interfere with cellular signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical applications:

  • Antibacterial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed remarkable antibacterial activity against multidrug-resistant strains of S. aureus, suggesting their potential use in treating resistant infections .
  • Cytotoxicity Profiles : Another investigation into the cytotoxic profiles of various derivatives indicated that modifications to the thiadiazole structure could enhance anticancer activity, particularly through the introduction of hydrophobic substituents .

Q & A

Q. What are the standard synthetic protocols for preparing 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of thiophene and thiadiazole precursors. Key steps include:

  • Chlorination: Introduce chlorine at the 5-position of the thiadiazole ring using reagents like POCl₃ or SOCl₂ under reflux .
  • Sulfonation: Oxidize thiophene-thioether intermediates (e.g., 5-(2-thienylsulfanyl)thiophene derivatives) to sulfonyl chlorides using 30% H₂O₂ in acetic acid or Cl₂ gas under controlled conditions .
  • Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .
    Optimization Tips: Monitor reaction progress via TLC and adjust stoichiometry of chlorinating agents to minimize side products like oligomers, which form via polycondensation of intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm for thiophene) and sulfonyl/chlorine electronic effects. 2D NMR (COSY, HSQC) resolves overlapping signals in fused heterocycles .
  • IR Spectroscopy: Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and thiadiazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 333.91 for C₇H₄ClN₂O₂S₃) .
  • X-ray Crystallography: Resolves bond angles and confirms regioselectivity of substituents in crystalline samples .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in airtight, dark glass containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
  • Safety Protocols: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water or bases, which may release toxic HCl gas .
  • Decomposition Signs: Discoloration (yellow to brown) or precipitate formation indicates degradation; discard via neutralization with aqueous NaHCO₃ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride and thiadiazole moieties in cross-coupling reactions?

Methodological Answer:

  • Sulfonyl Chloride Reactivity: Acts as an electrophile in nucleophilic substitution (e.g., with amines to form sulfonamides). The leaving group ability (Cl⁻) is enhanced by electron-withdrawing thiadiazole .
  • Thiadiazole Participation: The 1,2,4-thiadiazole ring stabilizes transition states via conjugation, enabling regioselective C–S bond formation in Suzuki-Miyaura couplings .
  • Computational Support: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing higher electron density at sulfur atoms, guiding reaction site predictions .

Q. How can researchers evaluate the biological activity of derivatives of this compound, and what are common pitfalls in assay design?

Methodological Answer:

  • In Vitro Screening: Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays. Prioritize derivatives with IC₅₀ < 10 μM .
  • Target Identification: Use molecular docking (AutoDock Vina) to assess binding to enzymes like carbonic anhydrase IX, a cancer biomarker .
  • Pitfalls:
    • Solubility Issues: Use DMSO stocks (<1% v/v) to avoid cytotoxicity artifacts.
    • Metabolic Instability: Pre-incubate derivatives with liver microsomes to identify rapid degradation .

Q. What strategies improve synthetic yields when encountering low efficiency in sulfonyl chloride formation?

Methodological Answer:

  • Oxidative Chlorination: Replace H₂O₂ with Cl₂ gas in dichloromethane at 0°C to suppress over-oxidation .
  • Catalysis: Add catalytic FeCl₃ (5 mol%) to accelerate thioether-to-sulfonyl chloride conversion .
  • Workflow: Monitor reaction progress via IR (disappearance of S–S stretches at ~500 cm⁻¹) and quench intermediates promptly .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiadiazole ring’s LUMO (-1.8 eV) favors nucleophilic additions .
  • Solvent Effects: Use PCM models in Gaussian09 to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states in SNAr reactions .
  • MD Simulations: GROMACS models assess stability in biological membranes, guiding drug design .

Q. How should contradictory data on biological activity across cell lines be reconciled?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC₅₀ trends .
  • Mechanistic Profiling: Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines (e.g., upregulation of ABC transporters) .
  • Structural Modifications: Introduce electron-donating groups (e.g., –OCH₃) at the thiophene 5-position to enhance membrane permeability .

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